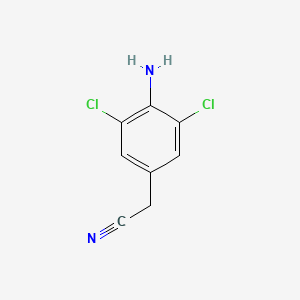

(4-Amino-3,5-dichlorophenyl)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(4-Amino-3,5-dichlorophenyl)acetonitrile” is a chemical compound with the CAS Number: 109421-34-3 . It has a molecular weight of 201.05 and its IUPAC name is this compound . It is used as an intermediate in the synthesis of the antitussive and antiasthmatic drug gramtin .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H6Cl2N2/c9-6-3-5 (1-2-11)4-7 (10)8 (6)12/h3-4H,1,12H2 . This code provides a standard way to encode the molecular structure using text.Wissenschaftliche Forschungsanwendungen

Antitumor Applications

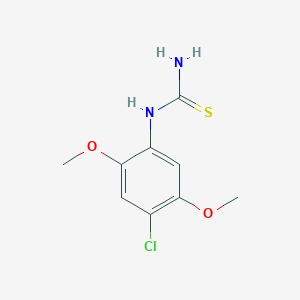

(4-Amino-3,5-dichlorophenyl)acetonitrile and its derivatives have significant applications in antitumor research. A study highlighted the synthesis of 2-aminothiophene derivatives using this compound, which exhibited promising antitumor activities against human tumor cell lines, including hepatocellular carcinoma and breast cancer (Khalifa & Algothami, 2020)(Khalifa & Algothami, 2020).

Photoluminescent Material Research

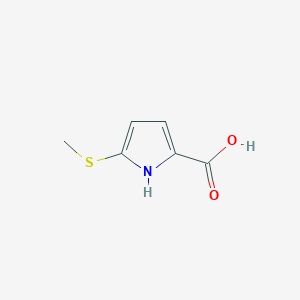

The electrooxidation of 2-amino-3-cyano-4-phenylthiophene, a related compound, has led to the development of a new class of photoluminescent materials. This material demonstrates potential for applications in optoelectronics and photonics (Ekinci et al., 2000)(Ekinci et al., 2000).

Synthesis of Triazoles

In medicinal chemistry, derivatives of this compound have been used in the synthesis of 5-amino-1,2,3-triazoles. This synthesis, catalyzed by Cs2CO3, yields compounds with significant medicinal importance (Krishna, Ramachary, & Peesapati, 2015)(Krishna, Ramachary, & Peesapati, 2015).

Anticancer Agent Synthesis

Ultrasound-promoted synthesis of thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives, utilizing this compound, has been reported. These compounds were evaluated as anticancer agents, showing promising activities against various human tumor cell lines (Tiwari et al., 2016)(Tiwari et al., 2016).

Charge Transfer Complex Studies

The compound's derivatives have been used in studies of charge transfer complexes. These studies are essential in understanding the electron-donating abilities of various compounds, contributing to the development of novel analytical methods (Al-Attas, Habeeb, & Al-Raimi, 2009)(Al-Attas, Habeeb, & Al-Raimi, 2009).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s structurally similar to β2 agonists clenproperol and clenpenterol , which primarily target β2-adrenergic receptors. These receptors play a crucial role in various physiological responses, including bronchodilation and smooth muscle relaxation.

Pharmacokinetics

The pharmacokinetics of (4-Amino-3,5-dichlorophenyl)acetonitrile were studied in rats. Upon oral administration, increases in dose led to proportionate increases in the maximum blood substance concentration . Times to maximum concentration were 0.25 – 1.5 hours . The compound was detectable in blood for up to 72 hours for 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol and more than 96 hours for 2-(4-amino-3,5-dichlorophenyl)-2-(tert-amylamino)ethanol . The halogen atoms present in the molecules of the study compounds prevented their rapid metabolic inactivation .

Eigenschaften

IUPAC Name |

2-(4-amino-3,5-dichlorophenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2/c9-6-3-5(1-2-11)4-7(10)8(6)12/h3-4H,1,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGWNXCEKOBATM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-((2,4-dichlorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2449187.png)

![(1R,5S)-N-(2-ethoxyphenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2449195.png)

![2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2449197.png)

![1-[3-chloro-4-(trifluoromethyl)phenyl]-5-methyl-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazole](/img/structure/B2449201.png)